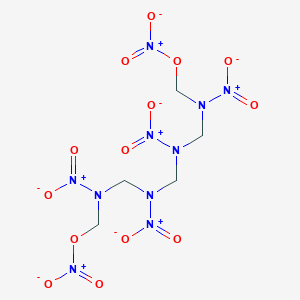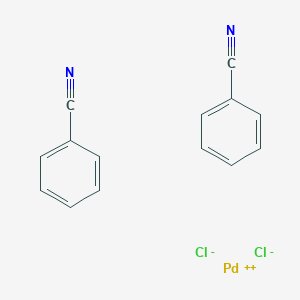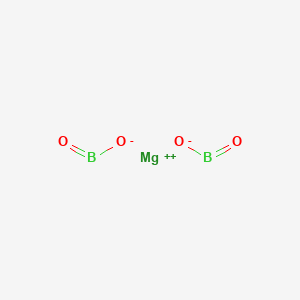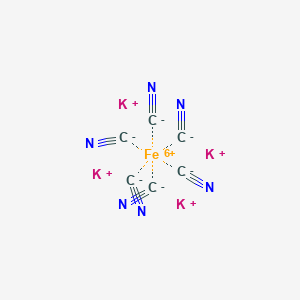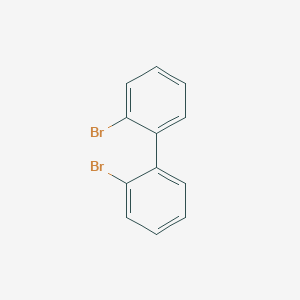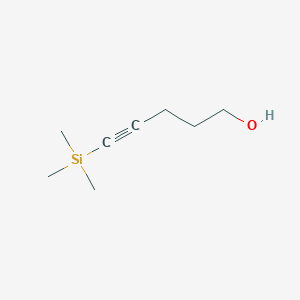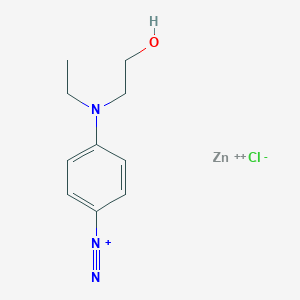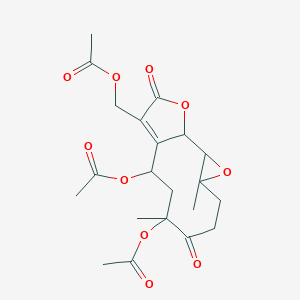
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a cyanophenyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea typically begins with the reaction of 2-chloroethylamine hydrochloride and 4-cyanophenyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions:
Substitution Reactions: N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.
Oxidation and Reduction: While less common, the compound may undergo oxidation or reduction reactions depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride may be employed.
Major Products:
Substitution Reactions: Products include substituted ureas with various functional groups.
Hydrolysis: Products include 2-chloroethylamine and 4-cyanophenylurea.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Anticancer Research: The compound and its derivatives are investigated for their potential anticancer properties, particularly as alkylating agents that can interfere with DNA replication in cancer cells.
Pharmacology: Studies explore the compound’s interactions with biological targets, aiming to develop new therapeutic agents.
Industry:
Polymer Chemistry: The compound is used in the synthesis of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.
作用机制
Molecular Targets and Pathways:
DNA Alkylation: N-(2-Chloroethyl)-N’-(4-cyanophenyl)urea can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
相似化合物的比较
N-(2-Chloroethyl)-N’-phenylurea: Similar structure but lacks the cyanophenyl group, resulting in different chemical and biological properties.
N-(2-Chloroethyl)-N’-(4-methylphenyl)urea: Contains a methyl group instead of a cyano group, affecting its reactivity and applications.
Uniqueness:
Cyanophenyl Group:
属性
IUPAC Name |
1-(2-chloroethyl)-3-(4-cyanophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHSQTUNXMNMTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291827 |
Source


|
| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-43-5, 162478-62-8 |
Source


|
| Record name | NSC78514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
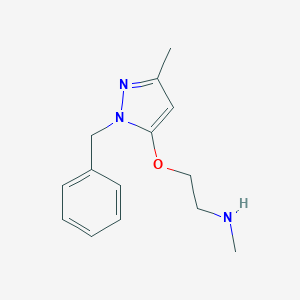
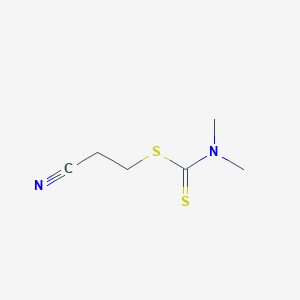

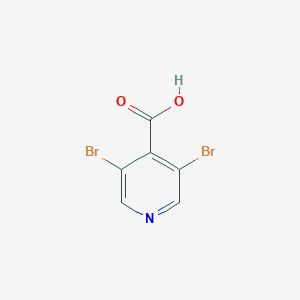
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

